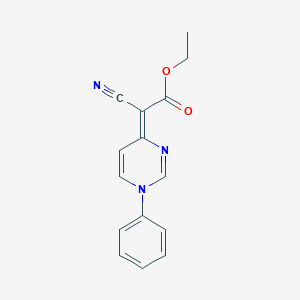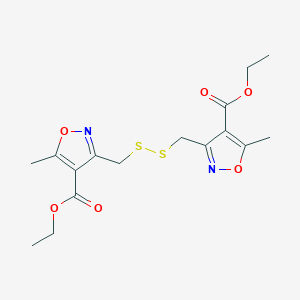
3,3'-(二硫代二甲基)双(5-甲基-1,2-恶唑-4-羧酸二乙酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is a complex organic compound featuring a disulfide bridge and oxazole rings
科学研究应用
Chemistry
In chemistry, Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of disulfide bridges in proteins and peptides. It serves as a model compound for understanding redox reactions and protein folding mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the oxazole ring and disulfide bridge makes it a candidate for drug development, particularly in the design of enzyme inhibitors or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) typically involves the following steps:
Formation of the Oxazole Rings: The initial step involves the synthesis of the 5-methyl-1,2-oxazole-4-carboxylate moiety. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Disulfide Bridge: The disulfide bridge is introduced by reacting the oxazole derivative with a disulfide-forming reagent, such as diethyl disulfide, under oxidative conditions.
Esterification: The final step involves esterification to form the diethyl ester, which can be achieved using standard esterification techniques with reagents like ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The disulfide bridge in Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bridge can yield thiol derivatives.
Substitution: The oxazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives.
作用机制
The mechanism of action of Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) involves its interaction with molecular targets through its disulfide bridge and oxazole rings. The disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxazole rings can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate): Unique due to its specific combination of disulfide bridge and oxazole rings.
Diethyl 3,3’-(disulfanediyldimethanediyl)bis(1,2-oxazole-4-carboxylate): Lacks the methyl group on the oxazole ring, which can influence its reactivity and applications.
Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-thiazole-4-carboxylate):
Uniqueness
The uniqueness of Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
ethyl 3-[[(4-ethoxycarbonyl-5-methyl-1,2-oxazol-3-yl)methyldisulfanyl]methyl]-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-5-21-15(19)13-9(3)23-17-11(13)7-25-26-8-12-14(10(4)24-18-12)16(20)22-6-2/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVXJGNJVHYJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1CSSCC2=NOC(=C2C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-6-(diethylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B421253.png)
![ethyl 5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxylate](/img/structure/B421255.png)
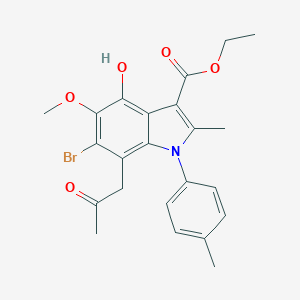
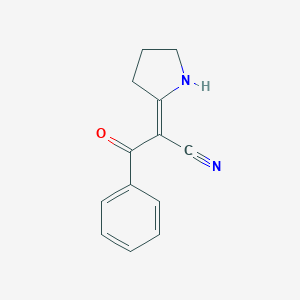
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanimidamide](/img/structure/B421259.png)
![3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B421260.png)
![Ethyl [2-(dicyanomethylene)pyrrolidin-1-yl]acetate](/img/structure/B421262.png)
![Ethyl 1-cyano-2-{[(dimethylamino)methylene]amino}-5,6,7,8-tetrahydro-3-indolizinecarboxylate](/img/structure/B421263.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone](/img/structure/B421265.png)
![5-Methylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B421270.png)
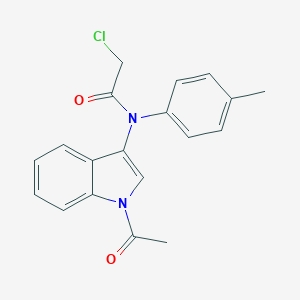
![N-Acetyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B421275.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421276.png)
